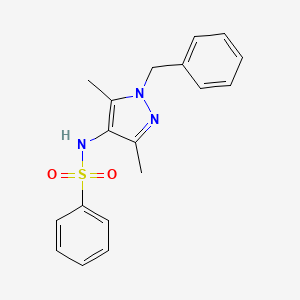![molecular formula C17H14N2OS2 B5880333 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile, also known as EBT, is a fluorescent dye that has been widely used in scientific research. It is a thiol-reactive compound that can be used to label proteins, nucleic acids, and other biomolecules. EBT has been used in a variety of applications, including bioimaging, protein analysis, and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile involves the reaction of the thiol group on the biomolecule with the electrophilic carbon of the benzyl bromide group on this compound. This results in the formation of a covalent bond between this compound and the biomolecule. The fluorescent properties of this compound allow for the detection and quantification of the labeled biomolecule.
Biochemical and Physiological Effects:
This compound labeling does not significantly affect the biochemical or physiological properties of the labeled biomolecule. However, the size and charge of this compound may affect the properties of the labeled biomolecule, such as its solubility and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile as a labeling agent is its high sensitivity and specificity. This compound labeling is also relatively easy to perform and does not require specialized equipment. However, one limitation of this compound labeling is its potential toxicity to cells and organisms. Additionally, this compound labeling may not be suitable for all biomolecules, as some biomolecules may not react with this compound.
Direcciones Futuras
There are several future directions for the use of 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile in scientific research. One potential application is in the study of protein-protein interactions in live cells. This compound could be used to label specific proteins and monitor their interactions in real-time using fluorescence microscopy. Another potential application is in the development of new drugs. This compound could be used to screen libraries of compounds for their ability to bind to specific biomolecules, such as enzymes or receptors. Overall, this compound is a versatile and useful tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 2-(bromomethyl)benzonitrile. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by chromatography and characterized by various spectroscopic methods.
Aplicaciones Científicas De Investigación
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile has been widely used in scientific research as a fluorescent probe for labeling biomolecules. It has been used to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. This compound has also been used in bioimaging applications, including fluorescence microscopy and flow cytometry.
Propiedades
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-2-20-14-7-8-15-16(9-14)22-17(19-15)21-11-13-6-4-3-5-12(13)10-18/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPWNKCHZIKBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)





![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
